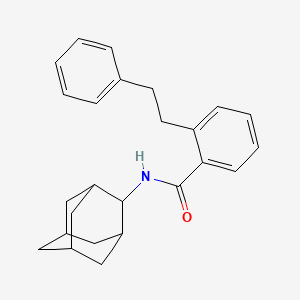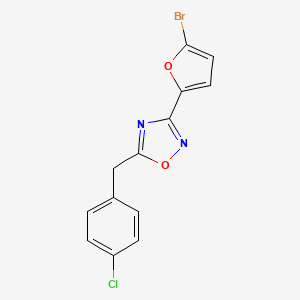
5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole
Übersicht
Beschreibung
5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole, also known as COT, is a heterocyclic compound that has been extensively studied for its potential in various fields of science. This compound has a unique chemical structure that allows it to exhibit a range of interesting properties, making it a popular choice for scientific research. In
Wirkmechanismus
The mechanism of action of 5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole is not well understood, but it is believed to involve the inhibition of various enzymes and proteins. 5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, 5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole has been shown to exhibit a range of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. Additionally, 5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole has been shown to have potential as a neuroprotective agent, as it has been found to protect against oxidative stress-induced neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole has a number of advantages for use in lab experiments. It is easy to synthesize and has a relatively low cost. Additionally, 5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole has a high solubility in a variety of solvents, making it easy to work with in the lab. However, one limitation of 5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole is its low stability, which may make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole. One area of interest is the development of new synthesis methods for 5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of 5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole and its potential in the treatment of various diseases. Finally, there is potential for the development of new fluorescent probes based on the structure of 5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole.
In conclusion, 5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole is a unique heterocyclic compound that has shown potential in various fields of science. Its antibacterial, antifungal, and antitumor properties, as well as its potential as a fluorescent probe, make it a popular choice for scientific research. Further studies are needed to fully understand the mechanism of action of 5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole and its potential in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole has been extensively studied for its potential in various fields of science. It has been found to exhibit antibacterial, antifungal, and antitumor properties. Additionally, 5-(4-chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole has been shown to have potential as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c14-10-5-3-9(4-6-10)8-12-15-13(16-17-12)11-2-1-7-18-11/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFPMMZRQIFESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorobenzyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3746957.png)
![2-methoxy-N-[({4-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B3746960.png)
![2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B3746968.png)
![N,N-diethyl-5-isopropyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-amine](/img/structure/B3746972.png)
![2,6-dichloro-N-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino]carbonyl}benzamide](/img/structure/B3746983.png)
![N-({[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)-4-methylbenzamide](/img/structure/B3746984.png)
![methyl 2-[({4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}acetyl)amino]benzoate](/img/structure/B3746986.png)

![2-[(2-cyanophenyl)thio]-N-(5-iodopyridin-2-yl)benzamide](/img/structure/B3746997.png)


![3-(4-chlorophenyl)-6-(3,4-diethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B3747020.png)

![N-[(2-methyl-4-quinolinyl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3747034.png)